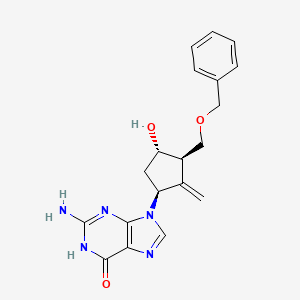
3-Benzyl Entecavir
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl Entecavir: is a derivative of Entecavir, a guanosine nucleoside analogue used primarily in the treatment of chronic hepatitis B virus infection. Entecavir is known for its high efficacy in inhibiting the replication of the hepatitis B virus by targeting the viral polymerase. The addition of a benzyl group to the Entecavir molecule potentially modifies its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in medicinal chemistry and drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl Entecavir involves several key steps:
Formation of Sodium Cyclopentadiene: Cyclopentadiene monomer reacts with sodium hydride under inert gas protection to form sodium cyclopentadiene.
Oxidation: The sodium cyclopentadiene is oxidized using tert-butyl hydroperoxide.
Benzylation: The oxidized product reacts with benzyl halogen under alkaline conditions to form a benzylated intermediate.
Coupling with Guanine: The benzylated intermediate reacts with 6-benzyloxy guanine in the presence of a base to form the desired compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Optimization of Reaction Conditions: Ensuring high yield and purity by optimizing temperature, pressure, and reaction time.
Purification: Using recrystallization and chromatography techniques to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 3-Benzyl Entecavir undergoes various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzyl alcohol or benzaldehyde.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: The benzyl group can be substituted with other functional groups to explore structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation Products: Benzyl alcohol, benzaldehyde.
Reduction Products: Various reduced derivatives with potential therapeutic applications.
Substitution Products: Compounds with different functional groups replacing the benzyl group.
Aplicaciones Científicas De Investigación
3-Benzyl Entecavir has several scientific research applications:
Chemistry: Used as a model compound to study the effects of benzylation on nucleoside analogues.
Biology: Investigated for its potential antiviral properties against other viruses.
Medicine: Explored as a potential therapeutic agent with modified pharmacokinetics and pharmacodynamics.
Industry: Used in the development of new antiviral drugs and as a reference compound in analytical chemistry.
Mecanismo De Acción
The mechanism of action of 3-Benzyl Entecavir involves:
Inhibition of Viral Polymerase: Similar to Entecavir, it inhibits the hepatitis B virus polymerase by competing with the natural substrate deoxyguanosine triphosphate.
Blocking Viral Replication: It inhibits all three activities of the viral polymerase: base priming, reverse transcription of the negative strand, and synthesis of the positive strand of viral DNA.
Molecular Targets and Pathways: The primary target is the viral polymerase, and the inhibition of this enzyme disrupts the viral replication cycle.
Comparación Con Compuestos Similares
Entecavir: The parent compound, used in the treatment of chronic hepatitis B.
Lamivudine: Another nucleoside analogue used for hepatitis B and HIV treatment.
Adefovir: A nucleotide analogue with antiviral activity against hepatitis B.
Comparison:
Uniqueness: 3-Benzyl Entecavir is unique due to the addition of the benzyl group, which may enhance its pharmacokinetic properties and potentially reduce resistance development.
Efficacy: While Entecavir is highly effective, the benzylated derivative may offer improved efficacy or reduced side effects.
Resistance: The structural modification may help in overcoming resistance seen with other nucleoside analogues.
Propiedades
Fórmula molecular |
C19H21N5O3 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
2-amino-9-[(1S,3R,4S)-4-hydroxy-2-methylidene-3-(phenylmethoxymethyl)cyclopentyl]-1H-purin-6-one |
InChI |
InChI=1S/C19H21N5O3/c1-11-13(9-27-8-12-5-3-2-4-6-12)15(25)7-14(11)24-10-21-16-17(24)22-19(20)23-18(16)26/h2-6,10,13-15,25H,1,7-9H2,(H3,20,22,23,26)/t13-,14-,15-/m0/s1 |
Clave InChI |
LHPHZZBSRXNYEJ-KKUMJFAQSA-N |
SMILES isomérico |
C=C1[C@H](C[C@@H]([C@H]1COCC2=CC=CC=C2)O)N3C=NC4=C3N=C(NC4=O)N |
SMILES canónico |
C=C1C(CC(C1COCC2=CC=CC=C2)O)N3C=NC4=C3N=C(NC4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















